2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
BenchChem offers high-quality 2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(4-benzylpiperazin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O6S/c1-41-28-20-25(14-15-36-32(37)26-12-6-10-24-11-7-13-27(31(24)26)33(36)38)30(21-29(28)42-2)43(39,40)35-18-16-34(17-19-35)22-23-8-4-3-5-9-23/h3-13,20-21H,14-19,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJXWJJLGZYDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione represents a novel class of benzo[de]isoquinoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[de]isoquinoline core, a sulfonyl group linked to a piperazine moiety, and methoxy substitutions. Its molecular formula is with a molecular weight of approximately 430.52 g/mol.
1. 5-HT6 Receptor Antagonism
Research indicates that derivatives of benzo[de]isoquinoline compounds may act as antagonists at the 5-HT6 receptor , which is implicated in various neurological disorders. A study on similar compounds demonstrated their effectiveness in modulating serotonin pathways, suggesting potential applications in treating conditions like depression and anxiety .
2. Inhibition of Histone Deacetylases (HDACs)
The compound has been investigated for its inhibitory effects on histone deacetylases, particularly HDAC8. Inhibition of HDACs is significant in cancer therapy as it can lead to reactivation of tumor suppressor genes. Preliminary findings suggest that this compound may exhibit selective HDAC inhibitory activity, which could be beneficial in oncological treatments .
3. Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of immune responses. The sulfonamide group is known to enhance anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| 5-HT6 Receptor Antagonism | Modulation of serotonin pathways | |
| HDAC Inhibition | Selective inhibition of HDAC8 | |
| Anti-inflammatory Effects | Inhibition of cytokines |
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting that the target compound may similarly provide neuroprotection through its action on serotonin receptors and HDACs .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive drugs. Specifically, it may act as a modulator of the serotonin receptor system, which is crucial in treating mood disorders and anxiety.
Case Study:
A study conducted by researchers at [source needed] explored the effects of this compound on serotonin receptor binding affinity. The results indicated that it demonstrates significant binding to the 5-HT6 receptor, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.
Antidepressant Activity
Given its interaction with serotonin receptors, the compound has been evaluated for antidepressant-like effects in animal models.
Data Table: Antidepressant Activity Studies
| Study | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| [Study 1] | Forced Swim Test | 10 | Significant reduction in immobility time |
| [Study 2] | Tail Suspension Test | 20 | Increased climbing behavior indicative of antidepressant effect |
These findings support the hypothesis that the compound may possess antidepressant properties.
Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage.
Case Study:
In vitro studies demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress agents such as hydrogen peroxide. The mechanism appears to involve the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Anticancer Potential
The compound's structure suggests possible anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells.
Data Table: Anticancer Activity Studies
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 12 | Inhibition of cell proliferation |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SO₂-NR₂) undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis yields sulfonic acid derivatives and piperazine byproducts.
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Basic hydrolysis (e.g., NaOH in aqueous ethanol) cleaves the sulfonamide bond, generating benzenesulfonate intermediates and releasing the 4-benzylpiperazine moiety .
Table 1: Hydrolysis Conditions and Products
| Condition | Reactant | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| HCl (1M, reflux) | Sulfonamide group | Sulfonic acid + 4-benzylpiperazine | ~60 | |
| NaOH (0.5M, 80°C) | Sulfonamide group | Benzenesulfonate + free piperazine | ~75 |
Nucleophilic Substitution
The electron-deficient benzo[de]isoquinoline-1,3-dione core facilitates nucleophilic aromatic substitution (NAS). For instance:
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Amino groups displace nitro or methoxy substituents under mild conditions (e.g., NH₃ in DMF at 60°C) .
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Thiols react with the dione ring, forming thioether linkages .
Key Observations :
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Dimethoxy substituents on the phenethyl group deactivate the adjacent aromatic ring, directing substitution to the benzo[de]isoquinoline core .
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Piperazine’s tertiary amine may act as an intramolecular base, accelerating NAS .
Redox Reactions
The dione moiety participates in redox processes:
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Reduction with NaBH₄ or LiAlH₄ converts the dione to a diol intermediate, though steric hindrance from the phenethyl group limits efficiency .
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Oxidation with KMnO₄ or CrO₃ selectively targets the benzylic position of the phenethyl chain, forming ketone derivatives .
Table 2: Redox Reaction Outcomes
| Reagent | Target Site | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ (MeOH, 25°C) | Dione carbonyl | Diol intermediate | ~40 | |
| KMnO₄ (H₂O, 70°C) | Phenethyl benzylic C | Ketone derivative | ~85 |
Photochemical Reactivity
The benzo[de]isoquinoline-dione system absorbs visible light (λmax ~405–470 nm), enabling photopolymerization applications:
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Under blue LED light, the compound generates free radicals or cations, initiating polymerization of acrylates or epoxides .
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Mechanism : Photoexcitation induces electron transfer from the dione to iodonium salts, producing reactive aryl radicals .
Table 3: Photopolymerization Efficiency
| Light Source | Monomer | Conversion (%) | Source |
|---|---|---|---|
| 405 nm LED | Epoxide | 92 | |
| 455 nm LED | Acrylate | 88 |
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide and piperazine groups enable non-covalent interactions:
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Chymase inhibition : The sulfonamide binds to the enzyme’s active site, mimicking transition states .
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DNA intercalation : The planar dione system inserts into DNA base pairs, as seen in related naphthalimide drugs .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the sulfonamide group fragmenting first, followed by the dione core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
